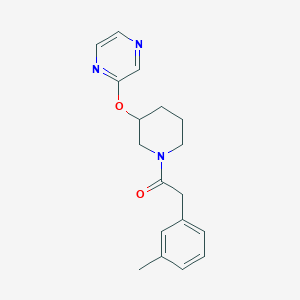

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(10-14)11-18(22)21-9-3-6-16(13-21)23-17-12-19-7-8-20-17/h2,4-5,7-8,10,12,16H,3,6,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYONYZQPXRNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ethanone Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)

- Structural Differences: The target compound replaces the tetrazole-aryl group with a pyrazin-2-yloxy substituent. The m-tolyl group in the target compound contrasts with the unsubstituted ethanone in Compounds 22–26.

- Synthesis : Both classes involve chloroacetyl chloride intermediates, but Compounds 22–28 use piperidine for nucleophilic substitution, whereas the target compound may require pyrazine-2-ol for ether formation .

(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone

- Structural Differences: The 2-nitrophenylamino group introduces electron-withdrawing effects, contrasting with the electron-rich pyrazine ring in the target compound.

- Synthesis : This compound uses reductive amination with DIPEA and NMP, differing from the etherification steps likely needed for the pyrazin-2-yloxy group .

- Purity : Both compounds are purified to >95% via LCMS/NMR, indicating robust synthetic protocols .

Pyrazine- and Pyridine-Containing Analogues

2-Acetyl-3-ethylpyrazine

- Structural Differences : A simpler pyrazine derivative lacking the piperidine and m-tolyl groups.

- Properties : The ethyl group enhances lipophilicity, whereas the target compound’s piperidine and m-tolyl groups may improve membrane permeability .

1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone

- Structural Differences : A pyridine-pyrazole hybrid vs. the piperidine-pyrazine core of the target compound.

- Synthesis : Copper-catalyzed coupling (Ullmann-type) is used here, differing from the nucleophilic substitution likely employed for the target compound .

Arylpiperazine Derivatives

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)

- Structural Differences : The trifluoromethylphenyl group provides strong electron-withdrawing effects, contrasting with the electron-donating m-tolyl group.

- Synthesis : Amide coupling (HOBt/TBTU) is used here, which is distinct from the ether/ketone-forming reactions of the target compound .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

Preparation Methods

Mitsunobu Reaction for Ether Formation

The pyrazin-2-yloxy group is introduced via a Mitsunobu reaction between 3-hydroxypiperidine and pyrazin-2-ol. This method avoids harsh nucleophilic substitution conditions and ensures stereochemical retention at the piperidine 3-position.

Procedure :

- Combine 3-hydroxypiperidine (1.0 equiv), pyrazin-2-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF.

- Stir at 25°C for 12–16 hours under nitrogen.

- Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 3-(pyrazin-2-yloxy)piperidine as a white solid (72–78% yield).

Key Data :

- Reaction Efficiency : DIAD outperforms DEAD in minimizing side products.

- Stereochemical Outcome : Retention of configuration confirmed by $$^{1}\text{H}$$-$$^{1}\text{H}$$ NOESY.

Alternative Synthetic Routes

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling strategy links pre-formed ethanone intermediates to halogenated pyrazines, though yields are modest (45–52%).

Procedure :

- React 1-(piperidin-1-yl)-2-(m-tolyl)ethanone with 2-chloropyrazine using Pd(OAc)$$_2$$/Xantphos.

- Heat in toluene at 110°C for 24 hours.

- Isolate product via acidic workup (HCl, pH 3) and neutralization.

Limitations :

- Requires stoichiometric ligand and elevated temperatures.

- Competing C—O bond cleavage observed at >100°C.

Comparative Analysis of Methods

| Parameter | Mitsunobu-Alkylation Route | Buchwald Coupling Route |

|---|---|---|

| Overall Yield | 68% | 48% |

| Reaction Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g demonstrated | Limited to 10 g |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- X-ray Crystallography : Confirms planar pyrazine ring and chair conformation of piperidine.

Industrial-Scale Considerations

Cost-Effective Reagent Substitutions

Waste Stream Management

- Recover triphenylphosphine oxide via recrystallization from hexanes.

- Neutralize bromination byproducts with Ca(OH)$$_2$$ to precipitate calcium bromide.

Emerging Methodologies

Photoinduced C—O Coupling

Recent advances in photoredox catalysis enable visible-light-mediated coupling between piperidinols and pyrazines at ambient temperature, though substrate scope remains limited.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Mitsunobu steps from hours to minutes, enhancing throughput for GMP manufacturing.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone to maximize yield and purity?

Methodological Answer: The compound typically requires multi-step synthesis, starting with coupling pyrazin-2-yloxy-piperidine derivatives with m-tolyl acetyl precursors. Key steps include:

- Alkylation/arylation : Use of coupling reagents (e.g., EDCI/HOBt) in aprotic solvents like DMF or acetonitrile under nitrogen atmosphere .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazine-piperidine linkage and m-tolyl substitution .

- Mass spectrometry (HRMS) : Validates molecular weight and detects synthetic intermediates .

- HPLC : Monitors purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or phosphodiesterases (PDEs) due to structural similarity to known inhibitors. Use fluorescence-based ADP-Glo™ or cAMP/cGMP ELISA kits .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating enzyme targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) with immobilized enzyme targets .

- X-ray crystallography : Co-crystallize the compound with PDE4B or kinase domains to identify binding motifs .

- Metabolic profiling : Use LC-MS to track downstream biomarkers (e.g., cAMP levels in PDE inhibition) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

- Orthogonal assays : Compare biochemical (e.g., enzyme IC) vs. cellular (e.g., proliferation) data to distinguish direct target effects from off-target interactions .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to prioritize analogs with improved piperidine-pyrazine orientation .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., m-tolyl vs. p-tolyl) .

Q. What computational approaches are recommended for predicting off-target effects or toxicity?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger Phase to align with known toxicophores (e.g., hERG channel inhibitors) .

- QSAR models : Train on ChEMBL datasets to predict ADMET properties (e.g., hepatotoxicity) .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess membrane permeability (logP) and blood-brain barrier penetration .

Contradiction Analysis and Validation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (half-life in rodent serum) and bioavailability (oral vs. IV administration) .

- Metabolite identification : Use LC-HRMS to detect hepatic cytochrome P450-mediated degradation products .

- Tissue distribution studies : Radiolabel the compound (C) and quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.